molecular formula C16H20N2O4 B2429068 Ethyl 4-(4-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 219814-75-2

Ethyl 4-(4-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B2429068
CAS RN: 219814-75-2
M. Wt: 304.346
InChI Key: NERCEXSWOAFAFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Ethyl 4-(4-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis and Structural Analysis

  • This compound has been synthesized and analyzed for its crystal structure, contributing to the understanding of pyrimidine derivatives' molecular configurations (Begum & Vasundhara, 2009).

Antimicrobial Properties

  • Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities, highlighting its potential in developing new antimicrobial agents (Shastri et al., 2019).

Thermodynamic Properties

  • Studies on the thermodynamic properties of this compound, such as combustion energies, enthalpies of formation, and fusion, are crucial for its potential applications in various scientific fields (Klachko et al., 2020).

Synthesis of Novel Derivatives

  • Researchers have explored the synthesis of novel derivatives from this compound, which could have significant implications in pharmaceutical and chemical research (Yavari et al., 2002).

Reaction Pathway Analysis

  • The reaction pathways involving this compound have been studied to understand its chemical behavior under different conditions, providing insights into its reactivity and potential applications (Fesenko et al., 2010).

Pharmacological Relevance

  • This compound's derivatives have been explored for their pharmacological relevance, demonstrating its potential in drug discovery and medicinal chemistry (Watermeyer et al., 2009).

Antioxidant and Radioprotective Activities

  • Research into the compound's antioxidant and radioprotective activities suggests its potential in developing treatments against oxidative stress and radiation exposure (Mohan et al., 2014).

X-ray Powder Diffraction Data

  • X-ray powder diffraction data for this compound contribute to the broader understanding of its structural properties, which is crucial for its application in material science and pharmaceuticals (Wang et al., 2017).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. General safety measures for handling similar compounds include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

ethyl 6-(4-methoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-5-22-15(19)13-10(2)18(3)16(20)17-14(13)11-6-8-12(21-4)9-7-11/h6-9,14H,5H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERCEXSWOAFAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.